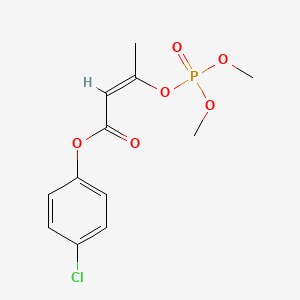
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethoxyphosphoryloxy group, and a but-2-enoate moiety, making it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-chlorophenol with dimethyl phosphite and an appropriate but-2-enoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
科学研究应用
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other chlorophenyl and phosphoryloxy compounds.
Dimethoxyphosphoryloxybut-2-enoate derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
64011-79-6 |
|---|---|
分子式 |
C12H14ClO6P |
分子量 |
320.66 g/mol |
IUPAC 名称 |
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(19-20(15,16-2)17-3)8-12(14)18-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b9-8- |
InChI 键 |
VSELFEBDZSMWKO-HJWRWDBZSA-N |
手性 SMILES |
C/C(=C/C(=O)OC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
规范 SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


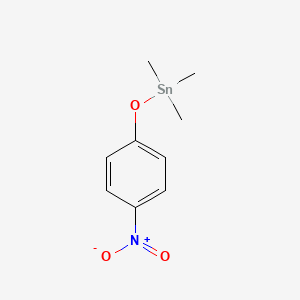
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
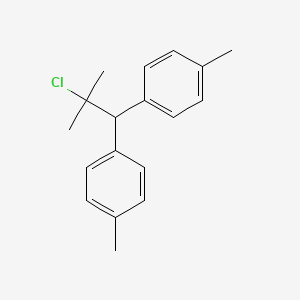

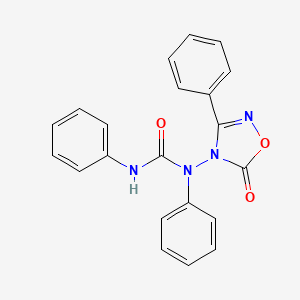
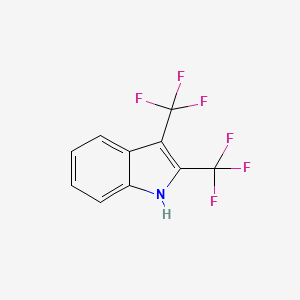
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)

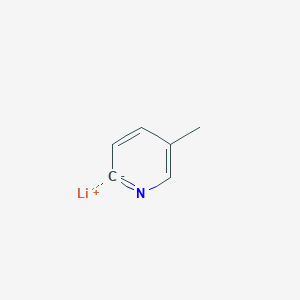

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
